(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester
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Overview
Description
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester is a biochemical compound with the molecular formula C25H32N2O6 and a molecular weight of 456.53 . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester typically involves multiple steps, starting from ergoline derivatives. The process includes esterification reactions where carboxylic acid groups are converted into ester groups using reagents like tert-butyl alcohol and acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ergoline derivatives: Compounds like lysergic acid diethylamide (LSD) and ergotamine share structural similarities with (8β)-Ergoline-1,6,8-tricarboxylic Acid 1,6-Bis(1,1-dimethylethyl) Ester.
Tryptamine derivatives: Compounds such as serotonin and melatonin also share some structural features with ergoline derivatives.
Uniqueness
What sets this compound apart is its specific ester functional groups, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1075250-76-8 |
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Molecular Formula |
C25H32N2O6 |
Molecular Weight |
456.539 |
IUPAC Name |
(6aR,9R,10aR)-4,7-bis[(2-methylpropan-2-yl)oxycarbonyl]-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C25H32N2O6/c1-24(2,3)32-22(30)26-12-14-11-19-17(16-8-7-9-18(26)20(14)16)10-15(21(28)29)13-27(19)23(31)33-25(4,5)6/h7-9,12,15,17,19H,10-11,13H2,1-6H3,(H,28,29)/t15-,17-,19-/m1/s1 |
InChI Key |
DVAADMMWXSUEQM-SZVBFZGTSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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